Cas no 4219-55-0 (4-Propionylbenzoic acid)

4-Propionylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Propionylbenzoic acid

- 4-(1-oxopropyl)Benzoic acid

- 4-propanoylbenzoic acid

- 4-carboxypropiophenone

- AC1L2FRE

- AG-F-50042

- CTK4I5832

- p-Propionylbenzoic acid

- SureCN1146446

-

- MDL: MFCD02260861

- インチ: InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13)

- InChIKey: MQZBJHMHKZVYHB-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C1=CC=C(C=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 178.063

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 54.37

4-Propionylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P839048-25mg |

4-Propionylbenzoic acid |

4219-55-0 | 25mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-108240-0.5g |

4-propanoylbenzoic acid |

4219-55-0 | 95.0% | 0.5g |

$284.0 | 2025-03-21 | |

| abcr | AB367287-2 g |

4-Propionylbenzoic acid, 97%; . |

4219-55-0 | 97% | 2g |

€1047.40 | 2023-04-26 | |

| Enamine | EN300-108240-5.0g |

4-propanoylbenzoic acid |

4219-55-0 | 95.0% | 5.0g |

$1115.0 | 2025-03-21 | |

| Matrix Scientific | 087027-2g |

4-Propionylbenzoic acid, 97% |

4219-55-0 | 97% | 2g |

$525.00 | 2023-09-10 | |

| Enamine | EN300-108240-1.0g |

4-propanoylbenzoic acid |

4219-55-0 | 95.0% | 1.0g |

$385.0 | 2025-03-21 | |

| abcr | AB367287-1 g |

4-Propionylbenzoic acid, 97%; . |

4219-55-0 | 97% | 1g |

€633.40 | 2023-04-26 | |

| Fluorochem | 207285-1g |

4-Propionylbenzoic acid |

4219-55-0 | 95+% | 1g |

£352.00 | 2022-03-01 | |

| Enamine | EN300-108240-5g |

4-propanoylbenzoic acid |

4219-55-0 | 95% | 5g |

$1115.0 | 2023-10-28 | |

| abcr | AB367287-2g |

4-Propionylbenzoic acid, 97%; . |

4219-55-0 | 97% | 2g |

€1047.40 | 2025-02-21 |

4-Propionylbenzoic acid 関連文献

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

4-Propionylbenzoic acidに関する追加情報

4-Propionylbenzoic Acid: A Comprehensive Overview

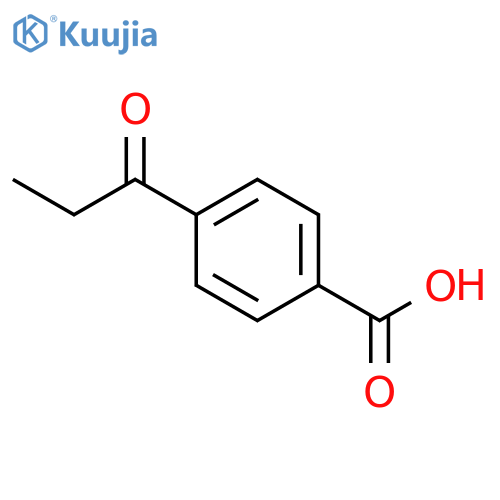

4-Propionylbenzoic acid, also known by its CAS registry number CAS No. 4219-55-0, is a chemical compound with the molecular formula C11H12O2. This compound belongs to the class of aromatic ketones and is widely recognized for its versatile applications in various industries, including pharmaceuticals, food additives, and cosmetics. The structure of 4-propionylbenzoic acid consists of a benzoic acid moiety with a propionyl group attached at the para position, which imparts unique chemical and physical properties to the molecule.

The synthesis of 4-propionylbenzoic acid typically involves a Friedel-Crafts acylation reaction, where propionyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the para-substituted product due to the directing effects of the propionyl group. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for synthesizing this compound, reducing production costs and minimizing waste generation.

4-Propionylbenzoic acid exhibits several interesting chemical properties that make it valuable in different fields. For instance, its ability to form stable esters has made it a popular choice in the food industry as a flavor enhancer and preservative. In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and antibiotics. Moreover, its use in cosmetics is attributed to its mild exfoliating properties, which help in improving skin texture and reducing signs of aging.

In recent years, researchers have explored the potential of 4-propionylbenzoic acid as a bioactive compound with antioxidant and anti-inflammatory properties. Studies conducted in vitro have demonstrated that this compound can scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 4-propionylbenzoic acid could be developed into a natural therapeutic agent for treating chronic inflammatory diseases.

The application of CAS No. 4219-55-0 in food additives has also been a subject of extensive research. Scientists have investigated its stability under different pH conditions and temperatures, which are critical factors for its use in processed foods. Results indicate that 4-propionylbenzoic acid maintains its efficacy even under harsh processing conditions, making it a reliable choice for extending shelf life without compromising flavor or nutritional value.

In conclusion, 4-propionylbenzoic acid, identified by its CAS number CAS No. 4219-55-0, is a multifaceted compound with significant contributions to various industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as an essential component in modern chemistry and biology research. As ongoing studies continue to uncover new potentials for this compound, its role in scientific innovation is expected to grow further.

4219-55-0 (4-Propionylbenzoic acid) 関連製品

- 205927-63-5(3-(2-oxopropyl)benzoic acid)

- 586-89-0(4-Acetylbenzoic acid)

- 586-42-5(3-Acetylbenzoic acid)

- 2438-05-3(4-n-Propylbenzoic acid)

- 161373-05-3(BENZOIC ACID,3-(2-PHENYLETHYL)-)

- 15482-54-9(4-(2-Oxopropyl)benzoic acid)

- 74380-71-5(Benzoic acid,3-(1-oxopropyl)-)

- 2137141-88-7((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)

- 1289063-76-8(2-(Dimethylamino)-4-methoxybenzaldehyde)

- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)